![molecular formula C18H15N3O5S B2745729 (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate CAS No. 1203198-89-3](/img/structure/B2745729.png)

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

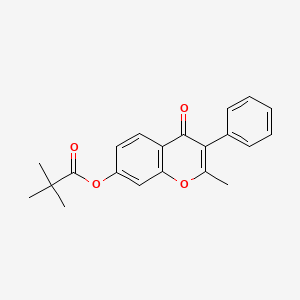

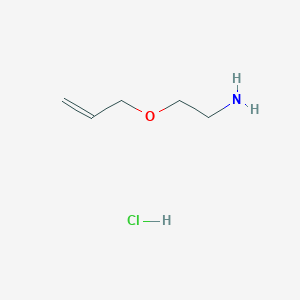

The compound is a complex organic molecule with several functional groups. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. It also contains a dihydrobenzo[b][1,4]dioxin ring, which is a type of heterocyclic compound . The molecule also has a pyrimidinylthio group and an acetate group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Unfortunately, without specific information or an experimental study on this compound, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. Isoxazoles are known to participate in various chemical reactions, often involving the nitrogen and oxygen atoms in the ring .Aplicaciones Científicas De Investigación

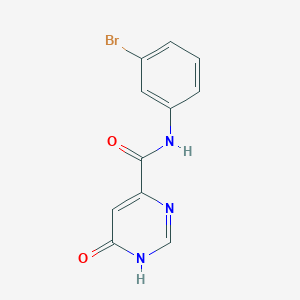

Heterocyclic Compound Synthesis and Applications

Synthesis of Novel Benzodifuranyl Compounds

Researchers synthesized novel benzodifuranyl compounds, including derivatives that show significant anti-inflammatory and analgesic activities, by utilizing starting materials like visnaginone and khellinone. These compounds were evaluated for their cyclooxygenase inhibition, showing potential as COX-2 selective inhibitors, which implies applications in developing new anti-inflammatory agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

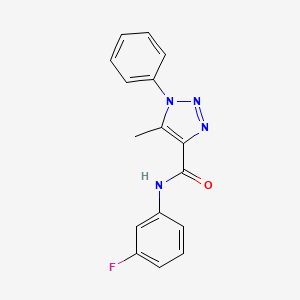

Antibacterial Activity of Triazole-tagged Derivatives

A study focused on synthesizing 1,2,3-triazole-tagged thieno[2,3-d]pyrimidinone derivatives showed significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This research highlights the potential use of similar compounds in developing new antibacterial agents (Kumari et al., 2017).

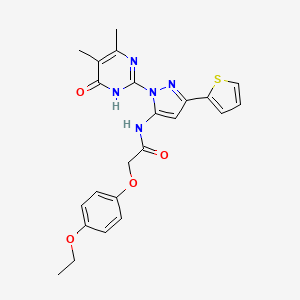

Herbicide Development

The synthesis of intermediate compounds for the development of herbicides like Bispyribac-sodium was detailed, showing the utility of such chemical compounds in agricultural applications. The study outlined a process to achieve high yields, demonstrating the importance of chemical synthesis in creating effective herbicidal agents (Yuan-xiang, 2008).

Aldose Reductase Inhibitors

Another study utilized isoxazolo-[3,4-d]-pyridazin-7-(6H)-one derivatives as substrates for synthesizing new aldose reductase inhibitors, aiming to develop treatments for complications related to diabetes. This underscores the role of chemical compounds in therapeutic applications beyond their direct medicinal use (Costantino et al., 1999).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Some general precautions should be taken while handling it, such as avoiding inhalation or contact with skin and eyes. It’s also important to note that disposal of this compound should be done in accordance with local regulations .

Propiedades

IUPAC Name |

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-pyrimidin-2-ylsulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5S/c22-17(11-27-18-19-4-1-5-20-18)25-10-13-9-15(26-21-13)12-2-3-14-16(8-12)24-7-6-23-14/h1-5,8-9H,6-7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOEGVYDKYGJNLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)CSC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Ethyl-N-[2-[(1-methylindazol-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2745652.png)

![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2745655.png)

![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2745656.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-nitrobenzamide](/img/structure/B2745663.png)

![3-[(4-Bromophenyl)methyl]-3-ethylazetidine;hydrochloride](/img/structure/B2745664.png)

![N-(4-acetylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2745668.png)